Bupivacaine Hydrochloride

Description

This compound is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1972 and is indicated for pain and has 16 investigational indications. This drug has a black box warning from the FDA.

Bupivacaine is only found in individuals that have used or taken this drug. It is a widely used local anesthetic agent. Bupivacaine blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Bupivacaine binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. The analgesic effects of Bupivicaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia.

See also: Bupivacaine (has active moiety); Levobupivacaine (related); this compound; Epinephrine Bitartrate (component of) ... View More ...

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030877 | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18010-40-7, 14252-80-3, 15233-43-9 | |

| Record name | Bupivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bloqueina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bupivacaine Hydrochloride for Research

This guide provides a comprehensive overview of the core physicochemical properties of Bupivacaine Hydrochloride, a widely utilized long-acting local anesthetic. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical parameters that govern the behavior, formulation, and analytical assessment of this active pharmaceutical ingredient (API). Understanding these properties is paramount for ensuring the quality, safety, and efficacy of bupivacaine-containing drug products.

Chemical Identity and Structure

This compound is the hydrochloride salt of bupivacaine, an amino-amide anesthetic.[1] Its chemical structure consists of an aromatic head and a hydrocarbon chain linked by a stable amide bond, which confers greater stability and a lower propensity for allergic reactions compared to ester-type anesthetics.[1] The terminal amino group is contained within a piperidine ring, classifying it as a pipecholyl xylidine.[1]

Chemically, it is designated as (±)-1-Butyl-2´,6´-pipecoloxylidide monohydrochloride, monohydrate.[2]

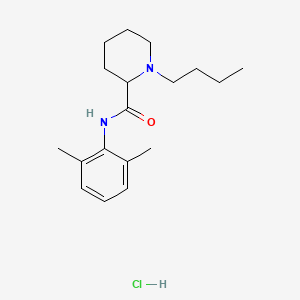

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development, analytical method design, and predicting its pharmacokinetic profile. These key parameters are summarized in the table below.

| Property | Value | Significance in Research & Development |

| Molecular Formula | C₁₈H₂₈N₂O · HCl | Defines the elemental composition and is the basis for molecular weight calculation.[3] |

| Molecular Weight | 324.9 g/mol | Crucial for all stoichiometric calculations, including solution preparation and assay calculations.[4] |

| Appearance | White to off-white crystalline powder | A basic but critical identification parameter and a key specification in quality control.[2] |

| Melting Point | 255-259 °C | An indicator of purity. A sharp melting range suggests high purity, while a broad range may indicate impurities.[3] |

| pKa | ~8.1 - 8.2 | Governs the degree of ionization at a given pH. This is critical as the non-ionized form penetrates neuronal membranes.[3][5] |

| Solubility | Soluble in water and ethanol; slightly soluble in chloroform and acetone.[2][6] | Essential for selecting appropriate solvents for formulation, analytical testing, and purification processes.[7] |

| Log P (Octanol/Water) | 3.41 | Indicates the lipophilicity of the non-ionized form. A high Log P is associated with higher potency and longer duration of action.[8][9] |

| Log D (pH 7.4) | ~2.63 | Represents the effective lipophilicity at physiological pH, accounting for both ionized and non-ionized species.[9][10] |

Delving Deeper: Causality and Implications

The interplay of these properties dictates the behavior of this compound from the laboratory bench to clinical application.

The Critical Role of pKa and Lipophilicity

The pKa of approximately 8.1 means that at physiological pH (7.4), a significant portion of bupivacaine exists in its ionized, cationic form.[5][11] This is a classic example of the structure-activity relationship in local anesthetics.

Caption: Relationship between pKa, ionization, and mechanism of action.

-

Expert Insight: The non-ionized (lipid-soluble) form is responsible for penetrating the lipid bilayer of the nerve cell membrane. Once inside the cell (axoplasm), the equilibrium shifts, and the molecule becomes re-ionized. It is this cationic form that binds to the intracellular side of the voltage-gated sodium channels, inducing a nerve block.[12][13]

The high Log P value contributes to its high potency and long duration of action.[9] A more lipophilic molecule will more readily partition into the lipid nerve membrane and will be slower to be cleared from the site of administration. However, this high lipophilicity is also linked to its potential for cardiotoxicity.[10]

Solubility: A Formulation Cornerstone

The solubility of this compound is temperature-dependent and varies significantly across different solvent systems.[7][14] While it is soluble in water, its solubility in phosphate buffers can be limited.[3] This is a critical consideration when developing buffered formulations to ensure the drug remains in solution. Recent studies have systematically measured its solubility in various pure and binary solvent systems, providing valuable data for crystallization and purification process design.[7][14]

Polymorphism: The Solid-State Challenge

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical attribute of any API. Different polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability, which can impact bioavailability and manufacturability.[15] Research has identified at least four crystal polymorphs and a monohydrate form of S-bupivacaine hydrochloride (levobupivacaine).[15][16]

-

Trustworthiness in Practice: Characterizing and controlling the polymorphic form of this compound is a regulatory expectation under ICH Q6A guidelines.[17][18] Failure to do so can lead to batch-to-batch variability and unpredictable clinical performance. Techniques such as Powder X-ray Diffractometry (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods are essential for this characterization.[15]

Experimental Protocols for Core Characterization

To ensure scientific integrity, the following protocols are provided as self-validating systems for the characterization of this compound.

Protocol: Determination of pKa by Potentiometric Titration

This method is a gold standard for determining the dissociation constant.

-

Preparation: Accurately weigh and dissolve approximately 300 mg of this compound in 50 mL of a suitable solvent (e.g., a water-methanol mixture).

-

Instrumentation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate the solution with a standardized 0.1 N NaOH solution, recording the pH value after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

-

Causality: This method directly measures the pH at which 50% of the molecule is in its ionized form and 50% is in its non-ionized form, which is the definition of pKa for a weak base.[11]

Protocol: Assay and Impurity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a universal test for assay and impurity profiling, as mandated by pharmacopeias.[19][20]

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a phosphate buffer and acetonitrile, filtered and degassed.

-

Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard (RS) in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).[20]

-

Sample Preparation: Prepare the this compound test sample in the same manner and at the same concentration as the Standard Preparation.

-

Chromatographic System:

-

Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 262 nm.[3]

-

Injection Volume: 20 µL.

-

-

Procedure: Inject the standard and sample solutions into the chromatograph. The retention time of the major peak in the sample solution should correspond to that of the standard solution.

-

Calculation (Assay): Calculate the percentage of C₁₈H₂₈N₂O · HCl by comparing the peak area of the sample to the peak area of the standard.

-

Calculation (Impurities): Determine the percentage of any impurity by comparing its peak area to the area of the principal peak from a diluted standard solution.[19]

Caption: High-level workflow for HPLC analysis of Bupivacaine HCl.

Stability and Degradation

This compound is an amide-type anesthetic and is therefore relatively stable to hydrolysis. However, it can degrade under conditions of extreme pH and high temperature. Formulations containing epinephrine are susceptible to oxidation and should be protected from light.[2] Stability studies should be conducted according to ICH guidelines to establish re-test periods and storage conditions.

References

- 1. Bupivacaine - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C18H29ClN2O | CID 64737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medicines.org.uk [medicines.org.uk]

- 6. adipogen.com [adipogen.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation [ekja.org]

- 10. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DETAILS [inbirg.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Bupivacaine HCl | API Products | Cambrex [cambrex.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Characterization of four crystal polymorphs and a monohydrate of s-bupivacaine hydrochloride (levothis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. particle.dk [particle.dk]

- 19. pharmacopeia.cn [pharmacopeia.cn]

- 20. pharmacopeia.cn [pharmacopeia.cn]

Bupivacaine Hydrochloride structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Bupivacaine Hydrochloride

Foreword

Bupivacaine, first synthesized in 1957, stands as a cornerstone in regional anesthesia, prized for its potent and long-acting nerve-blocking capabilities.[1][2] As an amino-amide local anesthetic, its clinical utility in epidural, spinal, and peripheral nerve blocks is extensive.[1][3] However, its clinical profile is also marked by a significant potential for systemic toxicity, particularly cardiotoxicity, a characteristic that has driven decades of research into its pharmacology.[4] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how the specific molecular architecture of bupivacaine dictates its therapeutic efficacy and its toxicological profile. For the researcher, scientist, and drug development professional, understanding this intricate structure-activity relationship (SAR) is paramount for interpreting experimental data, designing safer anesthetic agents, and innovating in the field of pain management.

The Fundamental Blueprint of an Amide Local Anesthetic

All clinically relevant local anesthetics, including bupivacaine, share a common three-part molecular architecture. This fundamental design is a prerequisite for their ability to traverse biological membranes and interact with their molecular target.[1][5][6]

-

Aromatic (Lipophilic) Group: This portion of the molecule, typically a substituted benzene ring, is responsible for the drug's lipid solubility.

-

Intermediate Linkage: This chain connects the aromatic and amine groups and classifies the anesthetic as either an ester or an amide. Bupivacaine possesses a highly stable amide linkage.[2][7]

-

Amine (Hydrophilic) Group: This is a tertiary or secondary amine that is ionizable. This group's ability to exist in both charged and uncharged states is critical for the anesthetic's mechanism of action.

Caption: The tripartite structure of local anesthetics.

Mechanism of Action: Interfacing with the Voltage-Gated Sodium Channel

The primary pharmacological target of bupivacaine is the voltage-gated sodium channel (VGSC) located within the membrane of excitable cells, such as neurons.[2][3][8] The anesthetic action is a direct result of the physical blockade of these channels.

The process is governed by the molecule's pKa (approximately 8.1 for bupivacaine) and the physiological pH.[1][9]

-

Membrane Transit: In the extracellular space, bupivacaine exists in an equilibrium between its lipid-soluble, uncharged base form and its water-soluble, charged cationic form. The uncharged base readily diffuses across the lipophilic nerve sheath and axonal membrane.[1][10]

-

Intracellular Re-equilibration: Once inside the neuron (axoplasm), the molecule re-equilibrates, and the charged cationic form is regenerated.

-

Channel Blockade: It is this intracellular cation that is the primary active form. It accesses its binding site from the intracellular side of the VGSC, physically occluding the channel pore.[1][2][8] This prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential.[3][8][11]

-

Conduction Blockade: By preventing depolarization, bupivacaine halts the generation and propagation of the nerve impulse, resulting in a reversible loss of sensation.[1][8][12]

Caption: Bupivacaine's pathway to block the sodium channel.

A Deep Dive into Bupivacaine's Molecular Determinants

The specific chemical features of bupivacaine's three core components directly translate into its clinical characteristics of high potency, long duration of action, and significant toxicity.

Part A: The Lipophilic Head (2,6-dimethylphenyl Group)

The aromatic head is the primary determinant of the molecule's lipophilicity, which is a critical factor for potency and duration.[5][13]

-

Potency and Duration: Higher lipid solubility enhances the drug's ability to penetrate the nerve membrane to reach its target site.[1][5][14] This is strongly correlated with increased anesthetic potency. Furthermore, increased lipophilicity leads to greater plasma protein binding (approximately 95% for bupivacaine), which sequesters the drug in the bloodstream, reduces its clearance, and contributes to its long duration of action.[3][9][14]

-

Toxicity: The causality behind bupivacaine's cardiotoxicity is also intrinsically linked to its high lipophilicity.[4][15] This property facilitates its rapid entry into highly perfused, lipid-rich tissues like the myocardium and the brain. Bupivacaine dissociates very slowly from cardiac sodium channels, especially during diastole, leading to an accumulation of block at physiological heart rates that can precipitate severe arrhythmias.[11]

-

Aromatic Substitution: The presence of two methyl groups at positions 2 and 6 of the phenyl ring is crucial. These substitutions enhance the molecule's lipophilicity and sterically hinder the rotation of the aromatic ring, which is thought to optimize its interaction with the sodium channel binding site.[16]

Part B: The Intermediate Amide Linkage

The choice of an amide versus an ester linkage has profound pharmacological consequences.

-

Chemical Stability: The amide bond in bupivacaine is significantly more resistant to hydrolysis than the ester bond found in procaine-type anesthetics.[7] Ester-linked drugs are rapidly broken down by plasma pseudocholinesterases, leading to a much shorter duration of action.

-

Metabolism and Duration: Amide-linked anesthetics like bupivacaine must be transported to the liver for enzymatic degradation (primarily by cytochrome P450 enzymes), a much slower process.[3] This metabolic stability is a key reason for bupivacaine's extended duration of action.[7]

-

Allergenicity: The metabolic breakdown of ester anesthetics often produces para-aminobenzoic acid (PABA), a known allergen. The amide linkage avoids this metabolic pathway, making allergic reactions to bupivacaine exceedingly rare.[7]

Part C: The Hydrophilic Tail (N-butyl Piperidine Ring)

This portion of the molecule governs the onset of action and contributes to potency.

-

Ionization and Onset: The tertiary amine within the piperidine ring is the ionizable center. Its pKa of ~8.1 means that at physiological pH (7.4), a larger proportion of the drug exists in the charged, cationic form compared to the uncharged base. A pKa closer to physiological pH would result in a greater fraction of the membrane-permeable base form, leading to a faster onset of action.[1][6]

-

Alkyl Chain Length: The piperidine ring is N-substituted with a butyl group. Structure-activity studies within this class of anesthetics (the pipecholyl xylidines) show a clear trend: increasing the length of the N-alkyl chain increases both lipid solubility and protein binding.[5][17] This is evident when comparing mepivacaine (N-methyl) to bupivacaine (N-butyl); the latter is significantly more potent and has a much longer duration of action.[18]

The Decisive Impact of Stereochemistry

Bupivacaine possesses a chiral carbon atom and is administered clinically as a racemic mixture, containing equal parts of two enantiomers: R(+)-bupivacaine and S(-)-bupivacaine (levobupivacaine).[9][19][20] This stereochemistry is not a trivial detail; it is a critical determinant of the drug's safety profile.

Extensive research has demonstrated that the R(+) enantiomer is significantly more toxic, particularly to the cardiovascular and central nervous systems, than the S(-) enantiomer.[9][10][19] The R(+) isomer exhibits a higher affinity for and slower dissociation from cardiac sodium channels, contributing to its pronounced cardiotoxic effects.[20][21] This crucial insight into the SAR of bupivacaine directly led to the commercial development of enantiopure formulations, namely levobupivacaine (the S-isomer of bupivacaine) and ropivacaine (a structurally related S-isomer), as safer alternatives with an improved therapeutic index.[10][19][22]

Comparative Data of Long-Acting Amide Anesthetics

| Property | Racemic Bupivacaine | Levobupivacaine (S-Bupivacaine) | Ropivacaine (S-isomer) | Rationale / Causality |

| Anesthetic Potency | High | Slightly less than Bupivacaine | Less than Bupivacaine/Levobupivacaine | Potency correlates with lipid solubility. Ropivacaine is the least lipophilic.[22][23][24] |

| Lipid Solubility | High | High | Intermediate | Ropivacaine has a propyl chain on the piperidine ring, versus a butyl chain for bupivacaine, reducing its lipophilicity.[15][23] |

| Cardiotoxicity | High | Lower than Bupivacaine | Lower than Bupivacaine | The S(-) enantiomers (Levobupivacaine, Ropivacaine) have a lower affinity for cardiac sodium channels than the R(+) enantiomer present in racemic bupivacaine.[10][21][22] |

| Motor Block | Dense | Dense | Less Dense | Ropivacaine's lower lipophilicity and potency can result in greater sensory-motor differentiation, which is often clinically desirable.[24] |

| Protein Binding | ~95% | ~95% | ~94% | High protein binding contributes to the long duration of action for all three agents.[3][9] |

A Unified View of Bupivacaine's Structure-Activity Relationship

The clinical behavior of bupivacaine is a direct and predictable consequence of its molecular structure. The key relationships can be summarized as follows:

Caption: Logical flow of Bupivacaine's structure to its clinical effects.

Experimental Protocols for SAR Assessment

Validating the SAR of bupivacaine and its analogs requires robust experimental models that can quantify both anesthetic potency and mechanism of action.

Protocol 1: In Vitro Assessment via Patch-Clamp Electrophysiology

This technique provides a direct measure of the drug's interaction with its molecular target, the sodium channel.

Objective: To determine the half-maximal inhibitory concentration (IC50) of bupivacaine on voltage-gated sodium channels in a neuronal cell line (e.g., GH-3 or HEK293 cells expressing Nav1.5).[25][26]

Methodology:

-

Cell Culture: Culture the selected cell line under standard conditions until ~80% confluency.

-

Patch-Clamp Setup: Prepare whole-cell patch-clamp recordings. The internal (pipette) solution should mimic the intracellular ionic environment, and the external (bath) solution should mimic the extracellular environment.

-

Obtain Whole-Cell Configuration: Achieve a high-resistance (>1 GΩ) seal between the micropipette and a single cell, then rupture the cell membrane to gain electrical access to the cell interior.

-

Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

-

Baseline Recording: Record stable baseline sodium currents in the absence of the drug.

-

Drug Application: Perfuse the bath with escalating concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM). Allow several minutes for each concentration to equilibrate.

-

Data Acquisition: Record the peak sodium current at each drug concentration.

-

Data Analysis: For each concentration, calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Assessment via Rat Sciatic Nerve Block Model

This functional assay measures the clinical endpoints of sensory and motor blockade, providing a holistic view of the anesthetic's in vivo potency and duration.[25][27]

Objective: To evaluate the dose-dependent sensory and motor blockade characteristics of bupivacaine.

Methodology:

-

Animal Preparation: Acclimate male Sprague-Dawley rats to the testing environment. Anesthetize the rat lightly with isoflurane for the injection procedure.

-

Injection: Identify the sciatic notch. Inject a precise volume (e.g., 0.1-0.2 mL) of bupivacaine solution (at varying concentrations, e.g., 0.125%, 0.25%, 0.5%) perineurally. A control group should receive saline.

-

Sensory Block Assessment (Nociception): At set time points (e.g., 5, 15, 30, 60, 90, 120 minutes post-injection), apply a noxious stimulus (e.g., thermal paw withdrawal test or von Frey filament test) to the plantar surface of the rat's hind paw on the injected side. Record the withdrawal latency or threshold. A significant increase indicates a sensory block.

-

Motor Block Assessment: At the same time points, observe the rat's gait and ability to use the injected limb. Score the motor function on a scale (e.g., 0 = normal function, 1 = slight impairment, 2 = severe impairment/inability to bear weight).

-

Data Analysis: Plot the sensory withdrawal latency/threshold and the motor block score against time for each concentration. From these curves, determine key parameters:

-

Onset of Action: Time to reach maximal effect.

-

Peak Effect: The maximum level of sensory or motor block achieved.

-

Duration of Action: Time from onset until the effect returns to baseline.

-

-

Dose-Response: Construct dose-response curves by plotting the peak effect or duration against the drug concentration to determine the ED50 (effective dose for 50% of the maximal response).

Conclusion and Future Perspectives

The structure-activity relationship of bupivacaine is a classic and compelling example of medicinal chemistry principles in action. The interplay between the lipophilic aromatic head, the stable amide linkage, the ionizable amine tail, and the critical influence of stereochemistry cohesively defines its clinical profile of high potency, long duration, and notable toxicity. The knowledge gleaned from dissecting bupivacaine's SAR has been instrumental in guiding the rational design of safer local anesthetics like levobupivacaine and ropivacaine.

Future research continues to build on this foundation, focusing on novel drug delivery systems, such as liposomal formulations of bupivacaine (Exparel®), which alter the pharmacokinetic profile to prolong analgesia while minimizing peak systemic concentrations and associated toxicity.[28] The ongoing quest is for molecules with an even greater dissociation between anesthetic effect and systemic toxicity, a goal that remains firmly rooted in the fundamental SAR principles established by bupivacaine.

References

- 1. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bupivacaine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. csahq.org [csahq.org]

- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Cas 2180-92-9,Bupivacaine | lookchem [lookchem.com]

- 10. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | Sodium Channel | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 15. Lipophilicity affects the pharmacokinetics and toxicity of local anaesthetic agents administered by caudal block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]

- 17. Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3 Pharmacology of local anaesthetics | Pocket Dentistry [pocketdentistry.com]

- 19. Stereochemistry in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bupivacaine ropivacaine levobupivacaine: Topics by Science.gov [science.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Neurotoxicity of Bupivacaine Hydrochloride

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Bupivacaine is a potent, long-acting amide local anesthetic widely utilized for regional anesthesia and analgesia.[1][2] However, its clinical application is shadowed by concerns over potential neurotoxicity, which can lead to transient or, in rare cases, permanent neurological symptoms.[1][3][4] Understanding the cellular and molecular mechanisms underpinning this toxicity is paramount for developing safer anesthetic strategies. This technical guide provides a comprehensive overview of the in vitro methodologies used to investigate Bupivacaine Hydrochloride's neurotoxic effects on neuronal cells. We will delve into the core mechanisms of toxicity, detail robust experimental models and protocols, and offer insights into data interpretation, grounded in established scientific principles.

Part 1: The Mechanistic Landscape of Bupivacaine Neurotoxicity

Bupivacaine-induced neuronal injury is not a monolithic event but rather a cascade of interconnected cellular insults. In vitro studies have been instrumental in dissecting these pathways, identifying three primary pillars of its neurotoxic action: mitochondrial dysfunction, induction of apoptosis, and oxidative stress.

1.1 Mitochondrial Dysfunction: The Engine of Toxicity

The mitochondrion is a primary target of bupivacaine. The anesthetic disrupts mitochondrial function through several mechanisms:

-

Inhibition of the Electron Transport Chain (ETC): Bupivacaine directly inhibits Complexes I and III of the ETC.[5][6] This action impairs oxidative phosphorylation, leading to a significant drop in ATP production.[7]

-

Depolarization of Mitochondrial Membrane Potential (ΔΨm): The disruption of the ETC leads to the collapse of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[2][5][8][9]

-

Opening of the Permeability Transition Pore (PTP): Bupivacaine can induce the opening of this inner mitochondrial membrane channel, leading to mitochondrial swelling, release of pro-apoptotic factors like cytochrome c, and dysregulation of calcium homeostasis.[8]

1.2 Induction of Apoptosis: The Programmed Demise of Neurons

A substantial body of evidence demonstrates that bupivacaine triggers programmed cell death, or apoptosis, in neuronal cells.[10][11][12][13][14] This process is a downstream consequence of mitochondrial distress and other cellular insults. Key events include:

-

Caspase Activation: The release of cytochrome c from dysfunctional mitochondria activates a cascade of cysteine-aspartic proteases (caspases), particularly Caspase-9 (initiator) and Caspase-3 (executioner).[12][13][15] Activated Caspase-3 proceeds to cleave essential cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[12]

-

DNA Fragmentation: Executioner caspases activate endonucleases that fragment the cell's DNA, a point-of-no-return in the apoptotic process.[12][13]

-

Calcium Dysregulation: Bupivacaine can cause an overload of intracellular calcium, which is a potent trigger for apoptosis.[11][15][16] This can occur through influx via T-type calcium channels and release from intracellular stores.[15][16]

1.3 Oxidative Stress: The Damaging Imbalance

The impairment of the mitochondrial ETC by bupivacaine leads to an overproduction of reactive oxygen species (ROS), such as superoxide anions.[3][5][7][12] This creates a state of oxidative stress when the cell's antioxidant defenses are overwhelmed.[1] ROS can inflict widespread damage by:

-

Oxidizing Cellular Components: ROS can damage lipids, proteins, and nucleic acids. Oxidative DNA damage is a significant contributor to bupivacaine's neurotoxicity.[4][17]

-

Perpetuating Mitochondrial Injury: ROS can further damage mitochondrial components, creating a vicious cycle of mitochondrial dysfunction and more ROS production.[3]

The interplay of these mechanisms forms a complex signaling network that culminates in neuronal cell death.

Figure 1: Core signaling pathways in Bupivacaine-induced neurotoxicity.

Part 2: In Vitro Models for Neuronal Toxicity Assessment

The choice of an appropriate in vitro model is a critical decision that influences the relevance and translatability of experimental findings.

2.1 Neuronal Cell Lines

Immortalized cell lines offer high reproducibility, ease of culture, and scalability, making them ideal for initial screening and mechanistic studies.

-

SH-SY5Y (Human Neuroblastoma): This is the most widely used cell line for studying bupivacaine neurotoxicity.[15][17][18] These cells can be differentiated into a more mature neuronal phenotype, expressing many neuronal markers. They provide a robust and consistent human-derived model system.

-

PC12 (Rat Pheochromocytoma): While less common for bupivacaine studies, PC12 cells, when treated with Nerve Growth Factor (NGF), differentiate into sympathetic-like neurons and can be a valuable model, particularly for comparative toxicology.

-

N2a (Mouse Neuroblastoma): This cell line has also been used to demonstrate bupivacaine-induced injury and to investigate potential protective agents.[2]

Expertise Insight: The primary advantage of cell lines is experimental consistency. However, their cancerous origin and homogeneity do not fully recapitulate the complex environment of the nervous system. Therefore, findings from cell lines should ideally be validated in more complex systems.

2.2 Primary Neuronal Cultures

Primary cultures are derived directly from animal nervous tissue (e.g., dorsal root ganglia, cortex, hippocampus of embryonic rodents).[19]

-

Advantages: They represent a more physiologically relevant model, comprising a heterogeneous population of neurons and supporting glial cells. They retain many of the morphological and functional characteristics of neurons in vivo.

-

Disadvantages: These cultures are more technically demanding to prepare and maintain, have a limited lifespan, and exhibit higher variability between preparations.

Trustworthiness Principle: When using primary cultures, it is essential to characterize each preparation thoroughly (e.g., via immunocytochemistry for neuronal and glial markers) to ensure consistency and validate the cellular composition of the model system.

Part 3: Core Experimental Protocols & Workflows

A multi-assay approach is crucial for a comprehensive assessment of neurotoxicity. The following protocols represent a standard workflow for characterizing the effects of bupivacaine.

Figure 2: General experimental workflow for in vitro neurotoxicity testing.

3.1 Protocol: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[20] The amount of formazan is directly proportional to the number of living cells.[21]

Methodology:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Bupivacaine Treatment: Prepare serial dilutions of Bupivacaine HCl in serum-free culture medium. Remove the medium from the wells and add 100 µL of the bupivacaine solutions. Include vehicle-only wells as a negative control. Incubate for the desired time period (e.g., 24 hours).

-

MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[22]

-

Reading: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[22] Measure the absorbance at 570-590 nm using a microplate reader.

3.2 Protocol: Cytotoxicity Assessment via LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity or necrosis.[23][24] The amount of LDH in the supernatant is proportional to the number of damaged cells.

Methodology:

-

Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up two additional control groups: a "spontaneous release" control (vehicle-treated cells) and a "maximum release" control (cells treated with a lysis buffer provided in the assay kit).

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well, as per the manufacturer's instructions (e.g., from Cayman Chemical or Cell Signaling Technology).[23][24]

-

Incubation & Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction produces a colored formazan product.[24] Stop the reaction if necessary and measure the absorbance at 490-520 nm.[23][24]

-

Calculation: Cytotoxicity is calculated as a percentage using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

3.3 Protocol: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[25]

-

Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

-

Cell Culture & Treatment: Culture and treat cells in 6-well plates to obtain a sufficient number of cells for flow cytometry.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Use a gentle cell scraper or trypsin for adherent cells, then pool with the supernatant. Centrifuge to pellet the cells.

-

Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+[25]

-

3.4 Protocol: Measurement of Reactive Oxygen Species (ROS) with DCFDA

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeable, non-fluorescent compound.[26] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27][28] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Methodology:

-

Cell Culture & Treatment: Plate cells in a suitable format (e.g., 96-well black-walled plate for fluorescence reading or 6-well plate for flow cytometry). Treat with bupivacaine for the desired time.

-

Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to the cells.

-

Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

-

Wash: Remove the DCFH-DA solution and wash the cells gently with PBS to remove any extracellular probe.

-

Measurement: Immediately measure the fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~528 nm) or by flow cytometry (using the FITC channel).[27]

Part 4: Data Presentation & Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Example Neurotoxicity Data for Bupivacaine on SH-SY5Y Cells (24h Exposure)

| Bupivacaine Conc. | Cell Viability (% of Control) | LDH Release (% Cytotoxicity) | Apoptotic Cells (%) [Annexin V+] | ROS Production (Fold Change) |

| 0 mM (Control) | 100 ± 5.2 | 5.1 ± 1.2 | 12.5 ± 2.7[10] | 1.0 ± 0.1 |

| 0.5 mM | 58 ± 5.0[10] | 15.3 ± 2.5 | 25.4 ± 3.1 | 1.8 ± 0.3 |

| 1.0 mM | 27 ± 4.0[10] | 31.3 ± 2.9[15] | 41.6 ± 2.3[10] | 3.5 ± 0.6 |

| 2.0 mM | 15 ± 3.0[10] | 55.8 ± 4.1 | 68.2 ± 5.5 | 5.2 ± 0.8 |

Note: Data are presented as Mean ± SD and are hypothetical examples synthesized from typical results found in the literature for illustrative purposes. Specific values are cited where available.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Dexamethasone attenuated bupivacaine-induced neuron injury in vitro through a threonine-serine protein kinase B-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic study of mtROS-JNK-SOD2 signaling in bupivacaine-induced neuron oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative DNA Damage-induced PARP-1-mediated Autophagic Flux Disruption Contributes to Bupivacaine-induced Neurotoxicity During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperglycemia magnifies bupivacaine-induced cell apoptosis triggered by mitochondria dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bupivacaine uncouples the mitochondrial oxidative phosphorylation, inhibits respiratory chain complexes I and III and enhances ROS production: results of a study on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Glucose Enhances Bupivacaine-Induced Neurotoxicity via MCU-Mediated Oxidative Stress in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bupivacaine myotoxicity is mediated by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Bupivacaine induces apoptosis via ROS in the Schwann cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical and microarray analyses of bupivacaine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis induction by different local anaesthetics in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neurotoxicity induced by bupivacaine via T-type calcium channels in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Crocin alleviates neurotoxicity induced by bupivacaine in SH-SY5Y cells with inhibition of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. bosterbio.com [bosterbio.com]

- 26. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 27. biocompare.com [biocompare.com]

- 28. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Cardiotoxic Effects of Bupivacaine Hydrochloride

Abstract

Bupivacaine, a widely utilized local anesthetic, is recognized for its potent and prolonged nerve-blocking capabilities. However, its clinical application is shadowed by the risk of severe cardiotoxicity, a phenomenon that has prompted extensive investigation into its underlying cellular and molecular mechanisms. This technical guide provides a comprehensive exploration of the cellular-level cardiotoxic effects of Bupivacaine Hydrochloride. We will dissect the intricate interactions of bupivacaine with key cardiac cellular components, including ion channels and mitochondria, and delineate the subsequent signaling pathways that culminate in myocardial dysfunction. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of bupivacaine-induced cardiotoxicity to inform safer clinical practices and the development of novel therapeutic interventions.

Introduction: The Double-Edged Sword of a Potent Anesthetic

Since its introduction in 1965, bupivacaine has become a cornerstone of regional anesthesia due to its long duration of action.[1] However, reports of cardiovascular collapse following its administration began to emerge in the 1970s, often in the absence of significant hypoxia or metabolic disturbances.[1] These early clinical observations spurred a wealth of research that has gradually unveiled the multifaceted nature of bupivacaine's adverse cardiac effects. It is now understood that the high lipid solubility of bupivacaine contributes to its potent anesthetic effect but also facilitates its accumulation in the myocardium, leading to direct cardiotoxic actions.[1][2]

The primary manifestations of bupivacaine cardiotoxicity include arrhythmias, myocardial depression, and in severe cases, cardiac arrest.[3][4][5] These clinical outcomes are the macroscopic consequences of a cascade of events initiated at the cellular level. This guide will systematically deconstruct these events, beginning with the primary molecular targets of bupivacaine within the cardiomyocyte.

The Primary Insult: Disruption of Cardiac Ion Channel Function

The electrophysiological stability of the heart is exquisitely dependent on the coordinated function of various ion channels. Bupivacaine's primary cardiotoxic mechanism involves the blockade of these critical channels, leading to profound alterations in the cardiac action potential and conduction.

Voltage-Gated Sodium Channels: The Principal Target

The most significant and well-characterized effect of bupivacaine is its potent blockade of voltage-gated sodium channels (Nav) in the cardiac muscle.[3][4][6] This action is central to its cardiotoxic profile and is responsible for the depression of myocardial conduction and negative inotropic effects.[3][4]

Bupivacaine exhibits a "fast-in, slow-out" kinetic profile at the sodium channel.[7] It has a high affinity for both the activated (open) and inactivated states of the channel, leading to a substantial block during the action potential.[6][7][8] Crucially, its dissociation from the channel during the diastolic phase is slow, resulting in an accumulation of block at normal heart rates.[7] This use-dependent block is a key factor in the pro-arrhythmic potential of bupivacaine.

The blockade of sodium channels by bupivacaine leads to a decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential, which in turn slows conduction velocity.[7] This can manifest as a widening of the QRS complex on an electrocardiogram (ECG) and can create a substrate for re-entrant arrhythmias, including ventricular tachycardia and fibrillation.[6]

It is also important to note the stereoselective nature of this interaction. The R(+)-enantiomer of bupivacaine is more potent in blocking the inactivated state of the cardiac sodium channel compared to the S(-)-enantiomer.[6][8] This stereoselectivity may explain the higher toxicity observed with the R(+)-enantiomer and has supported the clinical use of the S(-)-enantiomer (levobupivacaine) to potentially reduce the risk of cardiotoxicity.[6][8][9]

The Role of Calcium Channels

While sodium channel blockade is the primary mechanism, bupivacaine also affects other ion channels, including L-type voltage-dependent calcium channels (Cav1.2). The influx of calcium through these channels is essential for excitation-contraction coupling in cardiomyocytes. Bupivacaine has been shown to inhibit these channels, leading to a decrease in intracellular calcium availability and a subsequent reduction in myocardial contractility.[9][10] This contributes to the negative inotropic effect of the drug.

The Energy Crisis: Mitochondrial Dysfunction

Beyond its direct effects on ion channels, bupivacaine significantly impairs mitochondrial function, precipitating an energy crisis within the cardiomyocyte that exacerbates its toxicity.

Uncoupling of Oxidative Phosphorylation and Inhibition of the Respiratory Chain

Bupivacaine, due to its lipophilic nature, can accumulate in the inner mitochondrial membrane. Here, it acts as an uncoupler of oxidative phosphorylation, disrupting the proton gradient necessary for ATP synthesis.[3][4][11] This uncoupling effect leads to a decrease in mitochondrial membrane potential and a reduction in cellular ATP levels.[3][11]

Furthermore, bupivacaine has been shown to directly inhibit complexes of the mitochondrial respiratory chain, particularly Complex I.[11] This inhibition further curtails ATP production and can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[12]

The consequences of this energy deficit are profound. The reduced availability of ATP impairs the function of ion pumps, such as the Na+/K+-ATPase, which is crucial for maintaining ionic homeostasis. This can lead to intracellular sodium and calcium overload, further contributing to arrhythmias and contractile dysfunction. The shift towards anaerobic glycolysis in an attempt to compensate for the lack of ATP results in the accumulation of lactic acid and a decrease in intracellular pH, which can further compromise cellular function.[3][4]

The Point of No Return: Induction of Apoptosis

Prolonged or severe exposure to bupivacaine can trigger programmed cell death, or apoptosis, in cardiomyocytes. This represents a more permanent form of cellular injury and contributes to the long-term consequences of bupivacaine-induced cardiotoxicity.

Several signaling pathways have been implicated in bupivacaine-induced apoptosis. The mitochondrial dysfunction and oxidative stress described above can lead to the release of cytochrome c from the mitochondria into the cytoplasm.[13] This, in turn, activates the caspase cascade, a family of proteases that execute the apoptotic program.

Additionally, studies have shown that bupivacaine can activate p38 mitogen-activated protein kinases (MAPKs), a key signaling molecule involved in cellular stress responses, including apoptosis.[13] An increase in intracellular calcium has also been linked to the activation of apoptotic pathways in the context of bupivacaine toxicity.[13]

Experimental Workflows for Investigating Bupivacaine Cardiotoxicity

A multi-faceted experimental approach is necessary to fully elucidate the cellular mechanisms of bupivacaine cardiotoxicity. The following outlines key experimental protocols:

Electrophysiological Assessment of Ion Channel Function

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Isolate primary cardiomyocytes from neonatal rats or use a suitable cardiac cell line (e.g., H9c2).

-

Recording Setup: Utilize a patch-clamp amplifier and data acquisition system.

-

Pipette Solution (Internal): Contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH 7.2 with KOH.

-

Bath Solution (External): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

-

Apply voltage-clamp protocols to isolate and record specific ion currents (e.g., sodium currents, calcium currents).

-

Perfuse the cell with a control external solution to obtain baseline recordings.

-

Apply bupivacaine at various concentrations to the external solution and record the effects on the ion currents.

-

Analyze changes in current amplitude, kinetics (activation, inactivation, recovery from inactivation), and voltage-dependence.

-

Evaluation of Mitochondrial Function

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Preparation: Culture cardiomyocytes on glass-bottom dishes.

-

Staining: Load the cells with a fluorescent potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

-

Treatment: Expose the cells to varying concentrations of bupivacaine for a defined period.

-

Imaging: Use a fluorescence microscope or a plate reader to measure the fluorescence intensity of the dye.

-

Analysis: A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization and a loss of ΔΨm.

Assessment of Apoptosis

Protocol: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Preparation: Treat cultured cardiomyocytes with bupivacaine.

-

Staining: Stain the cells with FITC-conjugated Annexin V and PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis:

-

Annexin V-positive/PI-negative cells are in the early stages of apoptosis.

-

Annexin V-positive/PI-positive cells are in the late stages of apoptosis or are necrotic.

-

Visualizing the Pathways of Toxicity

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Cellular mechanisms of bupivacaine cardiotoxicity.

Caption: Experimental workflow for assessing bupivacaine cardiotoxicity.

Conclusion: A Call for Continued Vigilance and Innovation

The cardiotoxicity of bupivacaine is a complex interplay of electrophysiological and metabolic disturbances at the cellular level. The blockade of cardiac sodium channels remains the principal initiating event, leading to conduction abnormalities and arrhythmias. This is compounded by the inhibition of calcium channels and, critically, by the impairment of mitochondrial function, which precipitates an energy crisis and can ultimately trigger apoptotic cell death.

A thorough understanding of these cellular mechanisms is paramount for ensuring patient safety. It underscores the importance of careful dose administration, the use of less toxic enantiomers like levobupivacaine, and the development of effective rescue strategies such as lipid emulsion therapy, which is thought to act as a "lipid sink" to sequester bupivacaine away from its sites of action.[11]

Future research should continue to explore the intricate signaling pathways involved in bupivacaine cardiotoxicity and to identify novel therapeutic targets to mitigate its adverse effects. The development of new local anesthetics with improved safety profiles remains a key goal in the field of anesthesiology.

References

- 1. csahq.org [csahq.org]

- 2. Myocardial accumulation of bupivacaine and ropivacaine is associated with reversible effects on mitochondria and reduced myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bupivacaine Induced Cardiac Toxicity Mimicking an Acute Non-ST Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meddocsonline.org [meddocsonline.org]

- 5. jptcp.com [jptcp.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anesthetic bupivacaine induces cardiotoxicity by targeting L-type voltage-dependent calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The protective effect of lipid emulsion in preventing bupivacaine-induced mitochondrial injury and apoptosis of H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Pharmacokinetics of Bupivacaine Hydrochloride in Animal Models

Foreword: The Imperative of Preclinical Pharmacokinetic Profiling

Bupivacaine hydrochloride, a long-acting amide local anesthetic, is a cornerstone of regional anesthesia and postoperative pain management. Its clinical efficacy, however, is intrinsically linked to its pharmacokinetic (PK) profile—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding this profile is paramount, not only for optimizing therapeutic effects but also for mitigating the risk of systemic toxicity, most notably cardiotoxicity and neurotoxicity.[1][2][3][4][5][6] Animal models serve as the crucible for this essential preclinical evaluation, providing the foundational data upon which safe and effective human use is built.

This guide offers a comprehensive exploration of the pharmacokinetics of bupivacaine in key animal models. Moving beyond a simple recitation of data, we will delve into the causality behind experimental design, the nuances of interspecies variability, and the practical application of this knowledge for researchers, scientists, and drug development professionals. Our focus is on synthesizing technical accuracy with field-proven insights to create a self-validating framework for robust preclinical investigation.

The ADME Profile of Bupivacaine: A Species-Dependent Journey

The disposition of bupivacaine is a dynamic process influenced by the route of administration, the physiological state of the animal, and species-specific differences in drug handling.

Absorption: From Site of Administration to Systemic Circulation

Following local administration (e.g., epidural, perineural, or incisional), bupivacaine is absorbed into the systemic circulation. The rate and extent of this absorption are critical determinants of both the duration of local anesthesia and the risk of systemic toxicity.

-

Influence of Formulation: Standard this compound solutions exhibit relatively rapid absorption, with peak plasma concentrations (Cmax) often reached within minutes to an hour.[7][8][9] In contrast, advanced formulations like liposomal bupivacaine (a prolonged-release suspension) are designed to slow the release of the drug, resulting in a lower Cmax and a significantly extended absorption phase.[10][11][12] This delayed absorption is the primary mechanism for its prolonged analgesic effect.[11][12]

-

Route of Administration: Intravenous (IV) administration, used in PK studies to determine fundamental parameters like clearance and volume of distribution, results in immediate and complete bioavailability.[7][8] Following epidural administration in dogs, absorption is rapid, with a peak plasma concentration detected around 5 minutes post-injection.[7] Intraperitoneal administration in cats also shows rapid uptake, with a Tmax of approximately 30 minutes.[9]

-

Vasoactive Agents: The co-administration of vasoconstrictors, such as epinephrine, can decrease the rate of systemic absorption from the injection site. This localized vasoconstriction keeps the anesthetic at the target site for longer, prolonging the nerve block and reducing peak systemic concentrations.[8][13]

Distribution: Reaching Tissues and Binding to Proteins

Once in the bloodstream, bupivacaine distributes throughout the body. Its high lipid solubility facilitates passage across cell membranes into well-perfused organs like the brain, heart, liver, and kidneys.[6][14]

-

Plasma Protein Binding: Bupivacaine is extensively bound to plasma proteins, primarily alpha-1-acid glycoprotein (AAG) and albumin.[15][16] This binding is typically around 95%, meaning only a small fraction of the drug is "free" or unbound.[14][17] The unbound fraction is pharmacologically active and is responsible for both therapeutic and toxic effects.

-

Species Differences in Protein Binding: Significant variability exists in protein binding across species. One study found that compared to human serum, the affinity for bupivacaine was significantly higher in sheep, monkey, and dog serum, while the binding capacity was lower.[18] Such differences are crucial, as they alter the amount of free drug available and can complicate the extrapolation of toxicity data from animal models to humans.[18]

-

Influence of Physiological State: Conditions like pregnancy can alter protein binding. In sheep, pregnancy is associated with greater protein binding of bupivacaine.[19][20] Conversely, acidosis can decrease protein binding, increasing the free fraction of the drug and potentially exacerbating toxicity.[6][18]

Metabolism: Hepatic Biotransformation

Bupivacaine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[14] The main metabolic pathways include:

-

N-dealkylation: Removal of the butyl group to form pipecolylxylidine (PPX).

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring, forming metabolites like 3'-hydroxybupivacaine.[21][22]

-

Conjugation: Metabolites are then conjugated, typically with glucuronic acid, to form more water-soluble compounds for excretion.[14]

Studies in rats have identified several key metabolites, including desbutyl-bupivacaine and 3'-hydroxy-bupivacaine, as well as isomers hydroxylated on the piperidine ring.[21][22] The efficiency of these metabolic pathways can vary between species, influencing the drug's clearance rate.

Excretion: Elimination from the Body

The water-soluble metabolites of bupivacaine are primarily excreted in the urine.[1][23] Only a small fraction, typically less than 6%, of the parent drug is excreted unchanged in the urine.[1] Biliary excretion has also been noted as a route of elimination in rats.[22][23]

Comparative Pharmacokinetics Across Animal Models

The choice of animal model is a critical decision in preclinical research, as pharmacokinetic parameters can vary substantially between species. This variability underscores the importance of selecting a model that is most relevant to the human condition being studied.

Table 1: Selected Pharmacokinetic Parameters of this compound in Various Animal Models (Standard Formulation)

| Parameter | Dog | Sheep | Cat | Rat | Calves (Novel Formulation) |

| Route | IV | IV (racemate) | IP | IV (pregnant) | Cornual Nerve Block |

| Dose | 2 mg/kg | Bolus/Infusion | 2 mg/kg | 0.33 mg/kg/min infusion | 5% Bupivacaine-SAIB |

| Cmax | Varies with route | N/A | 1030 ± 497.5 ng/mL | N/A | 152.03 ± 37.34 ng/mL |

| Tmax | ~5 min (Epidural) | N/A | 30 ± 24 min | N/A | 0.39 ± 0.13 h |

| Elimination Half-life (t½) | 34.5 ± 7.8 min | R(+): ~15% longer than S(-) | 4.79 ± 2.7 h | 37.7 min | 32.79 ± 11.00 h |

| Clearance (CL) | 20.2 ± 7.4 mL/min/kg | R(+): ~28% > S(-) | 0.35 ± 0.18 L/h/kg | N/A | 0.12 ± 0.03 L/h |

| Volume of Distribution (Vdss) | 0.7 ± 0.2 L/kg | R(+): ~32% > S(-) | 2.10 ± 0.84 L/kg | N/A | N/A |

| Reference | [7] | [24] | [9] | [21] | [25] |

Note: Direct comparison between studies should be made with caution due to differences in dose, administration route, analytical methods, and experimental design.

Causality Behind Model Selection:

-

Dogs: Often used for cardiovascular safety studies due to their relatively large size and physiological similarities to humans. Their PK profile for bupivacaine has been well-characterized for various routes.[5][7][8][12]

-

Sheep: Frequently employed in studies related to pregnancy and cardiotoxicity, as their cardiovascular and fetal physiology offer relevant translational models.[2][18][19][20]

-

Rats and Rabbits: Common in early-stage discovery and toxicology studies due to their small size, cost-effectiveness, and well-understood biology. They are useful for initial ADME screening and tissue distribution studies.[13][21][23][26][27]

-

Cats: Used to investigate species-specific responses and unique administration techniques, such as the transversus abdominis plane (TAP) block.[9][15][28]

Key Experimental Protocols: A Framework for Investigation

Conducting a reliable pharmacokinetic study requires meticulous planning and execution. The following protocols provide a validated framework.

General Workflow for a Bupivacaine PK Study

This diagram outlines the critical stages of a typical preclinical PK study, from animal preparation to final data analysis.

Caption: General Workflow for a Bupivacaine PK Study in an Animal Model.

Step-by-Step Protocol: Blood Sampling and Plasma Preparation

Objective: To obtain high-quality plasma samples for the quantification of bupivacaine.

Rationale: A precise and consistent sampling schedule is essential to accurately define the concentration-time curve, especially the absorption and peak concentration phases. Proper sample handling prevents drug degradation and ensures analytical accuracy.

Methodology:

-

Animal Preparation: Ensure the animal is appropriately restrained and that the indwelling catheter is patent.

-

Baseline Sample (T=0): Prior to drug administration, withdraw approximately 1-2 mL of blood into an anticoagulant-treated tube (e.g., K2-EDTA).

-

Drug Administration: Administer this compound according to the study protocol (e.g., a single IV bolus). Record the exact time of administration.

-

Serial Sampling: Withdraw blood samples at predetermined time points. A typical schedule for an IV bolus study in dogs might be: 2, 5, 10, 15, 30, 60, 120, 240, and 480 minutes post-dose.[7][9]

-

Sample Handling: Immediately after collection, gently invert the tube several times to mix with the anticoagulant. Place the sample on ice.

-

Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Plasma Aspiration: Carefully pipette the supernatant (plasma) into a clean, labeled cryovial. Avoid disturbing the buffy coat or red blood cells.

-

Storage: Immediately store the plasma samples at -70°C or lower until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

Objective: To accurately and sensitively measure bupivacaine concentrations in plasma.

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high specificity, sensitivity, and wide dynamic range, allowing for the detection of low drug concentrations.[17][29]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of bupivacaine).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

-

-

Chromatographic Separation:

-

Transfer the supernatant to an autosampler vial.

-

Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 column.[26]

-

Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate bupivacaine from endogenous plasma components.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for bupivacaine and its internal standard using Multiple Reaction Monitoring (MRM) for highly selective quantification.

-

-

Quantification:

-